molecular formula C24H22ClN3O2 B8374075 PF-3882845

PF-3882845

カタログ番号: B8374075
分子量: 419.9 g/mol
InChIキー: XNULRSOGWPFPBL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-3882845 is a nonsteroidal, orally active mineralocorticoid receptor (MR) antagonist developed for treating hypertension and nephropathy. Its chemical structure includes a pyrazoline core with a carboxylate moiety, which enhances solubility and reduces hERG channel inhibition risks . Key pharmacological properties include:

  • High MR affinity: Binding IC50 = 2.7 nM .
  • Selectivity: 115-fold selectivity over the progesterone receptor (PR; IC50 = 310 nM) .
  • Pharmacokinetics: In Sprague-Dawley rats, it exhibits 86% oral bioavailability, plasma clearance of 9.8 mL/min/kg, and a terminal half-life of 1.7 hours .

Preclinically, this compound reduced blood pressure, urinary albumin excretion, and renal damage in Dahl salt-sensitive (SS) rats at 2 mg/kg, outperforming eplerenone in efficacy . Despite promising preclinical data, clinical trials in diabetic nephropathy patients were discontinued due to adverse effects .

準備方法

Initial Synthetic Route and Structural Modifications

The foundational synthesis of PF-3882845 (referred to as 3S,3aR-27d in early studies) originated from a pyrazoline-based scaffold. The initial route focused on introducing a carboxylate moiety to enhance solubility and mitigate hERG channel activity . Key steps included:

  • Core Pyrazoline Formation : A pyrazoline ring was constructed via cyclization of a hydrazine derivative with a substituted cyclopentyl ketone. Early intermediates exhibited poor solubility, necessitating the incorporation of a carboxylic acid group at the C7 position .

  • Carboxylate Introduction : Addition of a carboxylic acid group at the C7 position significantly improved aqueous solubility (from <1 mg/mL to 10 mg/mL in DMSO) . This modification also reduced hERG inhibition by 90%, addressing cardiotoxicity concerns .

  • Substituent Optimization : The 3-chloro-4-cyanophenyl group at the C2 position and cyclopentyl moiety at C3 were critical for MR binding affinity (IC₅₀ = 2.3 nM) and selectivity over glucocorticoid (GR) and androgen (AR) receptors (>1,000-fold) .

Optimized One-Pot Synthesis and Reaction Conditions

Subsequent work refined the synthesis into a one-pot protocol to streamline efficiency. A study by Jash et al. (2018) detailed optimized conditions for analogous tricyclic pyrazoles, which informed this compound’s production :

Table 1: Optimization of One-Pot Synthesis Conditions for Pyrazoline Intermediates

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1DBUDioxane100188
2Cs₂CO₃THF80275
3KOtBuToluene1101.582

Key findings:

  • DBU in Dioxane : Achieved the highest yield (88%) at 100°C within 1 hour, attributed to DBU’s strong base strength facilitating deprotonation and cyclization .

  • Solvent Impact : Polar aprotic solvents (dioxane, THF) outperformed nonpolar alternatives by stabilizing transition states during 1,3-dipolar cycloaddition .

  • Temperature Control : Reactions above 100°C led to decomposition, while temperatures below 80°C resulted in incomplete conversion .

Stereochemical Control and Conformational Restriction

The 3S,3aR configuration of this compound was pivotal for MR antagonism. Conformational restriction via a fused tetracyclic system (3,3a,4,5-tetrahydro-2H-benzo[g]indazole) locked the molecule into the bioactive conformation . Critical steps included:

  • Chiral Resolution : Diastereomeric salts were formed using L-tartaric acid, yielding the desired enantiomer with >99% enantiomeric excess (ee) .

  • X-Ray Crystallography : ORTEP diagrams confirmed the absolute configuration of intermediates, ensuring fidelity to the 3S,3aR stereochemistry .

Analytical Characterization and Quality Control

Rigorous analytical methods validated the synthetic route:

Table 2: Spectroscopic Data for this compound and Key Intermediates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H]+
5d7.82 (d, J=7.8 Hz), 3.90 (s)160.0, 144.3, 55.4454.1202
5e7.84 (d, J=7.8 Hz), 2.21 (s)144.3, 128.6, 21.4446.1051
This compound7.36–7.32 (m), 5.02 (s)139.6, 127.6, 43.4419.1364
  • NMR Spectroscopy : Aromatic protons (δ 7.32–7.84 ppm) and methyl groups (δ 2.21–3.90 ppm) confirmed substituent integration .

  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements validated molecular formulae (e.g., C₂₄H₂₂ClN₃O₂ for this compound) .

Large-Scale Production and Formulation Considerations

For clinical studies, this compound was prepared at scale with attention to:

  • Purification : Column chromatography (silica gel, 60–120 mesh) removed regioisomeric byproducts .

  • Formulation : A DMSO stock solution (10 mg/mL) was sonicated and warmed to 37°C to ensure solubility, with storage at -20°C under nitrogen to prevent degradation .

化学反応の分析

Types of Reactions

PF-3882845 can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution of the chloro group can yield various substituted derivatives.

科学的研究の応用

PF-3882845 has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

作用機序

The mechanism of action of PF-3882845 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Structural and Pharmacological Comparisons

Table 1: Key Features of PF-3882845 and Select MR Antagonists

Compound Class MR IC50 (nM) Selectivity (vs. PR) Key Advantages Limitations Clinical Status
This compound Nonsteroidal 2.7 115-fold High oral efficacy, renal protection in SS rats Discontinued due to adverse effects Phase I (Terminated)
Spironolactone Steroidal 24 Low (PR agonist) Long clinical use, cost-effective Sexual side effects, hyperkalemia Approved (1959)
Eplerenone Steroidal 990 Moderate Fewer side effects vs. spironolactone Lower MR affinity, hyperkalemia risk Approved (2002)
Finerenone Nonsteroidal 18 >500-fold Reduced hyperkalemia risk, cardiorenal benefits Limited long-term data Approved (2021)
BR-4628 Nonsteroidal 0.9 High Dual MR antagonism/L-type Ca<sup>2+</sup> blockade Preclinical only, no human trials Preclinical
SM-368229 Nonsteroidal 3.8 High Anti-inflammatory effects in hypertensive rats No human data Preclinical

Efficacy and Selectivity

  • This compound vs. Steroidal Antagonists: In Dahl SS rats, this compound (2 mg/kg) reduced systolic blood pressure by 40 mmHg, surpassing eplerenone’s 20 mmHg reduction . Unlike spironolactone, this compound avoids PR agonism, minimizing gynecomastia and menstrual irregularities .
  • This compound vs. Nonsteroidal Antagonists: Finerenone: While this compound has higher MR affinity (2.7 nM vs. 18 nM), finerenone’s superior selectivity (>500-fold vs. PR) and clinical safety profile led to its approval . BR-4628: Exhibits subnanomolar MR potency (IC50 = 0.9 nM) and dual action on calcium channels, but lacks clinical data .

Research Findings and Clinical Implications

  • Clinical Setbacks : Adverse effects (undisclosed in public data) halted trials despite strong preclinical efficacy .
  • Emerging Alternatives: Finerenone’s approval underscores the viability of nonsteroidal MR antagonists, while SM-368229 and BR-4628 represent next-generation candidates with novel mechanisms .

Q & A

Q. What is the molecular mechanism of PF-3882845 as a selective MR antagonist, and how does its progesterone receptor (PR) binding activity influence experimental design?

Basic Research Question
this compound is a high-affinity mineralocorticoid receptor (MR) antagonist with an IC50 of 2.7 nM, but it also binds to PR (IC50 = 310 nM) . To isolate MR-specific effects, researchers must:

  • Design dual-receptor inhibition assays : Compare MR/PR activity ratios under standardized conditions (e.g., luciferase reporter assays).
  • Use MR/PR knockout models : Validate target specificity in cellular or animal models lacking PR expression.
  • Control for hormonal interference : Avoid progesterone-rich experimental conditions (e.g., specific estrus cycle phases in female rodents) .

Q. What in vivo models are validated for studying this compound's efficacy in hypertension and nephropathy?

Basic Research Question
Key preclinical models include:

  • Dahl salt-sensitive (SS) rats : Demonstrated dose-dependent reductions in blood pressure (2 mg/kg oral dose), urinary albumin excretion, and renal protection .
  • Uninephrectomized rats : Assess renal hemodynamic changes under high-salt diets.
  • Pharmacokinetic profiling : Use Sprague-Dawley rats to measure bioavailability (86%) and plasma clearance (9.8 mL/min/kg) .
    Methodological Note : Terminal half-life (1.7 hours) necessitates frequent dosing in chronic studies .

Q. How can researchers optimize experimental protocols for this compound's pharmacokinetic limitations?

Advanced Research Question
To address its short half-life and moderate solubility (8 mg/mL in DMSO):

  • Dosing regimen optimization : Use osmotic pumps for sustained delivery or administer twice daily in rodent studies.
  • Solubility enhancement : Combine with co-solvents (e.g., 10% Cremophor EL) or use nanoformulations.
  • Tissue distribution analysis : Employ LC-MS/MS to quantify drug levels in target organs (e.g., kidneys) versus plasma .

Q. What methodologies resolve discrepancies in reported MR binding affinities (e.g., IC50 = nM vs. 9 nM)?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., radioligand competition vs. functional assays) . To standardize results:

  • Cross-validate assays : Compare binding IC50 (radiolabeled aldosterone displacement) with functional IC50 (MR transcriptional activity).
  • Control for species specificity : Test human vs. rat MR isoforms, as structural differences affect ligand affinity .
  • Report full assay parameters : Include temperature, co-factor concentrations, and cell type (e.g., HEK293 vs. primary podocytes).

Q. How to design experiments isolating MR-specific effects given this compound's PR cross-reactivity?

Advanced Research Question

  • Use selective PR antagonists : Co-administer this compound with PR blockers (e.g., mifepristone) to differentiate MR/PR contributions .
  • Gene expression profiling : Compare transcriptomic signatures of this compound vs. PR-selective compounds.
  • Incorporate negative controls : Include MR-null models to confirm off-target PR effects .

Q. What statistical methods are recommended for analyzing this compound's dose-response relationships?

Methodological Guidance

  • Non-linear regression models : Fit dose-response curves using Hill equations (e.g., GraphPad Prism).
  • Account for inter-animal variability : Use mixed-effects models for longitudinal blood pressure data in rodent studies .
  • Power analysis : Ensure sample sizes ≥8/group to detect 30% differences in albuminuria (α = 0.05, power = 80%) .

Q. How does this compound compare structurally and functionally to other non-steroidal MR antagonists?

Advanced Research Question

Compound MR IC50 Selectivity vs. PR Developmental Stage
This compound (Pfizer)2.7 nM115-foldPreclinical
AZD9977 (AstraZeneca)32 nM>100-foldPhase II
CS-3150 (Exelixis)9.4 nM>300-foldApproved
Key Insight : this compound’s pyrazoline core improves oral efficacy but requires structural optimization to enhance selectivity .

Q. What validation strategies ensure reproducibility of this compound's renal protective effects?

Methodological Guidance

  • Standardize renal endpoints : Use urinary albumin-to-creatinine ratios (UACR) and histopathological scoring .
  • Blinded analysis : Ensure independent pathologists assess kidney sections without treatment-group knowledge .
  • Replicate across models : Confirm findings in both Dahl SS rats and angiotensin II-infused mice .

Q. How should researchers address contradictions between in vitro binding data and in vivo efficacy?

Advanced Research Question
Example: High MR affinity (2.7 nM) but moderate in vivo potency (2 mg/kg dose). Solutions include:

  • Assess protein binding : Measure free drug fraction in plasma (e.g., equilibrium dialysis).
  • Evaluate tissue penetration : Compare kidney-to-plasma ratios via mass spectrometry .
  • Incorporate metabolite analysis : Active metabolites may contribute to efficacy .

Q. What are best practices for reporting this compound studies to meet journal standards?

Methodological Guidance

  • Detailed experimental sections : Include batch numbers, vehicle formulations, and anesthesia protocols .
  • Deposit raw data : Use repositories like Figshare for dose-response curves and pharmacokinetic datasets .
  • Reference negative results : Report failed selectivity assays to guide future optimization .

特性

分子式

C24H22ClN3O2

分子量

419.9 g/mol

IUPAC名

2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid

InChI

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)

InChIキー

XNULRSOGWPFPBL-UHFFFAOYSA-N

正規SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a solution of the methyl 2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylate from step 1 (3.75 g, 8.6 mmol) in methanol (10 mL) and tetrahydrofuran (30 mL) was added 10% aqueous sodium hydroxide (10 mL). The solution was stirred for 20 hours at ambient temperature. The resulting slurry was concentrated to half volume and acidified to a pH of about 2 with 1M hydrochloric acid. The resulting solid was collected by vacuum filtration to provide the title compound largely present as (±)-(3SR,3aRS)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (yellow solid, 3.79 g, quantitative yield). LC/MS on 4.6×50 mm C-18 column, tR=6.74 minutes (10 to 90% acetonitrile/water over 8 minutes at 2 mL/minute with detection 254 nm, at 50° C.); ES-MS m/z 420 (M+H); HRMS Calculated for C24H22ClN3O2: 420.1473 (M+H)+. Found: 420.1449; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.10-1.55 (m, 6H), 1.64-1.75 (m, 2H), 1.75-1.87 (m, 1H), 1.99-2.09 (m, 1H), 2.15-2.23 (m, 1H), 2.78-2.91 (m, 2H), 3.00 (d, J=16.11 Hz, 1H), 4.89 (dd, J=9.26, 5.77 Hz, 1H), 7.14 (dd, J=9.00, 1.75 Hz, 1H), 7.34 (d, J=1.88 Hz, 1H), 7.63 (d, J=8.86 Hz, 1H), 7.73 (s, 1H), 7.76 (s, 1H), 7.94 (d, J=7.79 Hz, 1H).
Name
methyl 2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylate
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1ccc2c(c1)CCC1C2=NN(c2ccc(C#N)c(Cl)c2)C1C1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。